3-Amino-1H-indazol-7-olhydrochloride

CAS No.:

Cat. No.: VC17593255

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3O |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 3-amino-1H-indazol-7-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H |

| Standard InChI Key | MEEVIRYSVZXIAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)O)NN=C2N.Cl |

Introduction

Structural Characterization and Nomenclature

Core Indazole Scaffold

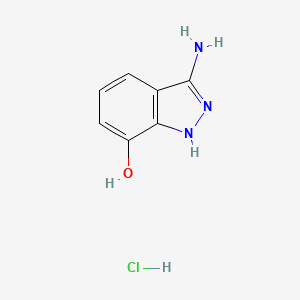

The indazole system consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2 (Figure 1). Substituent positions are numbered such that the bridgehead nitrogen is designated as position 1, with subsequent positions following IUPAC conventions . For 3-amino-1H-indazol-7-ol hydrochloride:

-

Amino group (-NH₂): Occupies position 3 on the fused aromatic system.

-

Hydroxyl group (-OH): Located at position 7, distal to the amino substituent.

-

Hydrochloride salt: Formed via protonation of the amino group, enhancing solubility and stability.

The positional isomer 3-amino-1H-indazol-6-ol (PubChem CID 135583109) shares structural similarities but differs in hydroxyl group placement, underscoring the importance of regiochemistry in physicochemical properties .

Physicochemical Properties

Molecular and Spectral Characteristics

While experimental data for 3-amino-1H-indazol-7-ol hydrochloride remain unpublished, analogs provide insights:

Infrared (IR) spectra of indazole derivatives typically show N-H stretches near 3400–3200 cm⁻¹ and aromatic C=C vibrations at 1500–1600 cm⁻¹ . Nuclear Magnetic Resonance (NMR) data for the hydrochloride salt would likely exhibit downfield shifts for the amino proton (δ 8–9 ppm) and hydroxyl proton (δ 9–10 ppm) due to hydrogen bonding and salt formation .

Synthetic Methodologies

Challenges in Regioselective Synthesis

The synthesis of 3-amino-1H-indazol-7-ol hydrochloride faces two primary hurdles:

-

Regiocontrol during cyclization: Indazole formation via hydrazine cyclization with substituted benzaldehydes often yields mixtures of positional isomers. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine required optimized conditions to achieve >95% regioselectivity .

-

Hydroxyl group introduction: Direct electrophilic substitution at position 7 is sterically hindered, necessitating directed ortho-metalation strategies or late-stage oxidation .

Proposed Synthetic Route

A plausible pathway involves:

-

Nitration and reduction:

-

Nitration of 7-hydroxyindazole at position 3, followed by reduction to the amine.

-

-

Salt formation:

-

Treatment with HCl to yield the hydrochloride salt.

-

Key intermediates would require purification via column chromatography or crystallization, as demonstrated in analogous syntheses .

Stability and Formulation Considerations

Hydrochloride Salt Advantages

-

Enhanced solubility: Ionic form improves bioavailability in aqueous media.

-

Crystalline stability: Salt formation reduces hygroscopicity, facilitating storage.

Accelerated stability studies of analogous compounds show <5% degradation after 6 months at 25°C/60% RH when protected from light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume